![molecular formula C15H12N2OS B2420037 4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 536719-82-1](/img/structure/B2420037.png)
4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
The compound “4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom . It also has a cyclopentane ring, a hydroxyphenyl group, a thioxo group, and a carbonitrile group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves heterocyclic chemistry techniques. For example, thiophene derivatives, which are structurally similar to your compound, can be synthesized through heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The pyridine ring would contribute to the aromaticity of the molecule, while the cyclopentane ring would add to its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the hydroxyphenyl group might undergo reactions typical of phenols, while the carbonitrile group could participate in nitrile reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar hydroxyphenyl and carbonitrile groups could impact its solubility .Scientific Research Applications
Synthesis Applications
Cross-Recyclization Processes : This compound has been used in the synthesis of substituted 2-alkylsulfanyl-4-aryl-6,7-dihydro-5H-[1]pyrindine-3-carbonitriles and 3-amino-4-aryl-6,7-dihydro-5H-cyclopenta[bthieno[3,2-e]pyridines through cross-recyclization processes (Dyachenko & Dyachenko, 2007).
Creation of Biologically Active Compounds : It has been involved in the creation of a series of biologically active compounds. Specifically, derivatives of this compound have shown antibacterial and antifungal activities (Karabasanagouda, Adhikari, & Parameshwarappa, 2009).
Development of Novel Heterocyclic Systems : This compound has been utilized in the development of novel heterocyclic systems, such as pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-ones and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines (Sanad et al., 2018).
Crystallography and Structural Analysis
X-Ray Mapping : The compound has been studied using single-crystal X-ray diffraction, contributing to understanding its structural properties and molecular interactions (Mazina et al., 2005).
Crystal Structure Determination : Research has focused on determining the crystal structure of derivatives of this compound, providing insights into their molecular configurations (Moustafa & Girgis, 2007).
Antimicrobial and Anticancer Research
Antimicrobial Activities : Some derivatives of this compound have shown promising antimicrobial activities, indicating potential for use in developing new antibacterial and antifungal agents (Elewa et al., 2021).
Anticancer Applications : Research into derivatives of this compound has included evaluating their anticancer properties, suggesting possible applications in developing novel anticancer therapies.
Future Directions
Mechanism of Action
Target of Action
The compound “4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile” is a heterocyclic compound, which are known to interact with a wide range of biological targets. For example, many heterocyclic compounds are known to interact with enzymes, receptors, and ion channels .
Mode of Action
The exact mode of action would depend on the specific target of the compound. Generally, heterocyclic compounds can act as inhibitors or activators of their targets, leading to changes in cellular processes .
Biochemical Pathways
Heterocyclic compounds can affect a variety of biochemical pathways depending on their specific targets. For example, they can influence signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Heterocyclic compounds can have varied pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. These could range from changes in cell signaling to effects on cell growth or survival .
Action Environment
The action, efficacy, and stability of the compound “4-(4-hydroxyphenyl)-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
4-(4-hydroxyphenyl)-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c16-8-12-14(9-4-6-10(18)7-5-9)11-2-1-3-13(11)17-15(12)19/h4-7,18H,1-3H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOOJTBNRDYEGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=S)C(=C2C3=CC=C(C=C3)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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